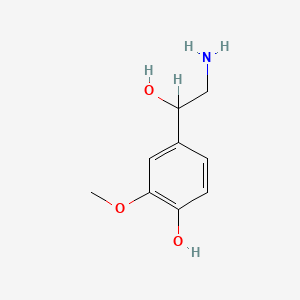

(+-)-Normetanephrine

Descripción

Historical Context of Catecholamine Metabolite Discovery and Initial Research Understanding

The story of normetanephrine is intrinsically linked to the broader history of catecholamine research. In the mid-20th century, scientists began to unravel the complex pathways of catecholamine synthesis and degradation. Catecholamines—a group of hormones including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576)—were identified as key players in the sympathetic nervous system. mdpi.combritannica.com Early investigations focused on how these powerful molecules were inactivated in the body.

Pioneering work by biochemists like Hermann Blaschko and Julius Axelrod was fundamental to this understanding. Blaschko first proposed the biosynthetic pathway for catecholamines in 1942. wikipedia.org Later, research sought to identify the mechanisms of their inactivation. It was initially thought that an enzyme called monoamine oxidase (MAO) was the primary means of degradation. karger.com However, in 1957, Julius Axelrod's Nobel Prize-winning research identified a second critical enzyme, catechol-O-methyltransferase (COMT). karger.com Axelrod demonstrated that COMT was responsible for the O-methylation of norepinephrine and epinephrine, leading to the formation of their respective metabolites: normetanephrine and metanephrine (B195012). karger.comcaymanchem.com

In this initial period, normetanephrine and metanephrine were viewed largely as inactive byproducts. The prevailing scientific view was that their formation was simply a step in the process of clearing active catecholamines from the circulation, primarily in the liver and kidneys, before their ultimate excretion in the urine as vanillylmandelic acid (VMA). researchgate.net This perspective positioned them as mere end-products of a metabolic waste-disposal pathway.

Table 1: Key Milestones in Catecholamine Metabolite Research

| Year | Discovery / Milestone | Key Researcher(s) | Significance |

|---|---|---|---|

| 1937 | Identification of monoamine oxidase (MAO) as an enzyme that oxidizes catecholamines. | H. Blaschko, et al. | Established the first known enzymatic pathway for catecholamine inactivation. karger.com |

| 1942 | The biosynthetic pathway of catecholamines is first outlined. | Hermann Blaschko | Provided a foundational map for understanding how catecholamines are created in the body. wikipedia.org |

| 1957 | Discovery of catechol-O-methyltransferase (COMT). | Julius Axelrod | Revealed a major pathway for catecholamine metabolism, leading to the identification of normetanephrine and metanephrine. karger.com |

| 1959 | First studies on the physiological disposition of epinephrine and its metabolite metanephrine. | J. Axelrod, et al. | Began to trace the fate of catecholamines and their metabolites in the body, laying groundwork for future clinical applications. karger.com |

| Late 1990s | Plasma free metanephrines are established as superior biomarkers for pheochromocytoma. | G. Eisenhofer, et al. | Shifted the diagnostic paradigm from measuring parent catecholamines to their metabolites due to higher sensitivity. caymanchem.com |

Evolution of Research Perspectives on Normetanephrine's Biochemical Significance

The perception of normetanephrine began to shift dramatically towards the end of the 20th century. A pivotal change in understanding came with the discovery that the metabolism of catecholamines was not limited to extraneuronal tissues like the liver. Research revealed that significant metabolism occurs within the same cells that produce the catecholamines, such as the chromaffin cells of the adrenal medulla and in tumors derived from these cells, known as pheochromocytomas and paragangliomas (PPGLs). mdpi.comnih.gov

It was discovered that catecholamines stored in vesicles within these cells could leak into the cytoplasm, where they are immediately metabolized by intracellular COMT before ever being released into the bloodstream. mdpi.comresearchgate.net This led to a groundbreaking realization: tumors like pheochromocytomas continuously produce and release normetanephrine and metanephrine, independent of the episodic, symptom-causing bursts of norepinephrine and epinephrine secretion. mdpi.comresearchgate.net

This insight fundamentally altered normetanephrine's biochemical significance. It was no longer considered just a secondary metabolite of circulating hormones but a primary, continuously produced marker of catecholamine-producing tissue. nih.gov Research showed that for circulating normetanephrine, up to 40% is formed within adrenal medullary cells, with the remainder coming from extraneuronal metabolism of norepinephrine released from sympathetic nerves. nih.gov This continuous production makes plasma free normetanephrine a far more stable and sensitive marker for detecting PPGLs than the parent catecholamines, which can fluctuate wildly and be normal between episodes. wikipedia.org

Scope and Academic Relevance of Normetanephrine Research

Today, normetanephrine research is a cornerstone of endocrine oncology and clinical biochemistry. Its primary academic and clinical relevance lies in its role as the preferred biomarker for the diagnosis and surveillance of pheochromocytomas and paragangliomas. researchgate.netendocrine-abstracts.org The Endocrine Society's clinical practice guidelines recommend measurements of plasma free or urinary fractionated metanephrines as the initial screening test for these tumors. droracle.ai

Current research continues to refine the use of this biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for the highly sensitive and specific quantification of normetanephrine in plasma and urine. nih.govwardelab.com

Furthermore, research has expanded to investigate the diagnostic patterns of different catecholamine metabolites. For instance, the specific biochemical profile—whether there are elevations in normetanephrine, metanephrine, or the dopamine metabolite 3-methoxytyramine—can help predict the genetic mutations underlying hereditary PPGL syndromes. For example, isolated increases in normetanephrine are often associated with paragangliomas and specific genetic mutations, whereas significant elevations in metanephrine are more indicative of a pheochromocytoma. mdpi.com This application of metabolite profiling provides a valuable tool to guide cost-effective genetic testing and patient management. mdpi.com

Table 2: Chemical Properties of Normetanephrine

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₃NO₃ | ontosight.ainih.gov |

| Molar Mass | 183.21 g/mol | ontosight.ainih.gov |

| IUPAC Name | 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | nih.gov |

| Synonyms | Normetadrenaline, NMN | caymanchem.comhmdb.ca |

| Classification | Methoxyphenol, Catecholamine Metabolite | hmdb.ca |

| CAS Number | 2282-53-3 | ontosight.ai |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYAYWLBAHXHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861701 | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-31-4 | |

| Record name | (±)-Normetanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORMETANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Normetanephrine

Precursor Catecholamine Synthesis and Release Dynamics

The journey to normetanephrine begins with the synthesis of norepinephrine (B1679862), a primary neurotransmitter and hormone involved in the body's "fight-or-flight" response. cvpharmacology.comnews-medical.net

Norepinephrine Synthesis within Sympathetic Nerves and Adrenal Medulla

Norepinephrine is synthesized from the amino acid tyrosine in both the postganglionic neurons of the sympathetic nervous system and the chromaffin cells of the adrenal medulla. news-medical.netwikipedia.org This multi-step enzymatic process is crucial for maintaining the body's pool of this vital catecholamine.

The synthesis pathway proceeds as follows:

Tyrosine to DOPA: The process begins when tyrosine is transported into the nerve axon or chromaffin cell. cvpharmacology.com Here, the enzyme tyrosine hydroxylase converts tyrosine to dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in norepinephrine synthesis. cvpharmacology.comnews-medical.net

DOPA to Dopamine (B1211576): L-DOPA is then rapidly converted to dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase). cvpharmacology.comnews-medical.net This reaction occurs in the cytoplasm. taylorandfrancis.com

Dopamine to Norepinephrine: Dopamine is transported from the cytoplasm into synaptic vesicles. nih.gov Inside these vesicles, the enzyme dopamine β-hydroxylase catalyzes the conversion of dopamine into norepinephrine. news-medical.netwikipedia.org

In the adrenal medulla, a further step can occur where norepinephrine is converted to epinephrine (B1671497) by the enzyme phenylethanolamine N-methyltransferase (PNMT), a process that happens in the cytoplasm before the final product, epinephrine, is transported back into chromaffin granules for storage. cvpharmacology.comwikipedia.org Sympathetic nerves, however, typically terminate the synthesis at norepinephrine. ahajournals.org

| Step | Precursor | Enzyme | Product | Location |

|---|---|---|---|---|

| 1 | Tyrosine | Tyrosine Hydroxylase | DOPA | Cytoplasm |

| 2 | DOPA | DOPA Decarboxylase | Dopamine | Cytoplasm |

| 3 | Dopamine | Dopamine β-Hydroxylase | Norepinephrine | Synaptic Vesicles |

Vesicular Storage and Cytoplasmic Leakage of Catecholamines

Once synthesized, norepinephrine is concentrated and stored in synaptic vesicles within nerve terminals or chromaffin granules in the adrenal medulla. news-medical.netnih.gov This storage is mediated by the vesicular monoamine transporter (VMAT) protein, which actively transports catecholamines from the cytoplasm into the vesicles. news-medical.netnih.gov This process serves two main purposes: it protects the catecholamines from enzymatic degradation in the cytoplasm and maintains a ready supply for release upon nerve stimulation. nih.govnih.gov

When a nerve impulse arrives, it triggers an influx of calcium, causing the vesicles to fuse with the cell membrane and release their norepinephrine content into the synaptic cleft or bloodstream via exocytosis. wikipedia.orgnih.gov However, the storage is not perfect, and a small amount of norepinephrine can leak from the vesicles into the cytoplasm. nih.govnih.gov This cytoplasmic norepinephrine has two potential fates: it can be repackaged into vesicles by VMAT or be metabolized by enzymes present in the cytoplasm, such as monoamine oxidase (MAO). nih.govresearchgate.net This leakage and subsequent metabolism contribute to the basal levels of catecholamine metabolites.

O-Methylation Pathway: Role of Catechol-O-Methyltransferase (COMT)

The primary pathway for the metabolic inactivation of extraneuronal norepinephrine is O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). cvpharmacology.comwikipedia.org Discovered by biochemist Julius Axelrod in 1957, COMT transfers a methyl group from the donor molecule S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of norepinephrine. taylorandfrancis.comwikipedia.org This conversion results in the formation of normetanephrine. wikipedia.orghmdb.ca Because COMT is largely absent from neuronal tissues, the presence of normetanephrine in plasma and urine serves as a reliable marker of extraneuronal catecholamine metabolism. nih.govresearchgate.net

COMT Isoforms: Membrane-Bound and Soluble Variants

The COMT gene encodes for two distinct isoforms of the enzyme, which differ in their location and properties: wikipedia.orgxcode.life

Soluble COMT (S-COMT): This is the shorter form of the enzyme and is found in the cytoplasm of various tissues, including the liver, kidneys, and blood. xcode.lifemedlineplus.govnih.gov S-COMT is characterized by having a lower affinity for catecholamines but a high capacity for metabolism.

Membrane-Bound COMT (MB-COMT): The longer isoform, MB-COMT, is anchored to the cell membrane. wikipedia.org It is the predominant form in the brain's nerve cells but is also abundant in chromaffin cells of the adrenal medulla and other tissues. researchgate.netxcode.lifenih.gov In contrast to S-COMT, MB-COMT exhibits a high affinity for its substrates but has a lower metabolic capacity.

| Isoform | Location | Substrate Affinity | Metabolic Capacity |

|---|---|---|---|

| Soluble (S-COMT) | Cytoplasmic (Liver, Kidney, Blood) xcode.lifenih.gov | Low | High |

| Membrane-Bound (MB-COMT) | Cell Membrane (Brain, Adrenal Medulla) researchgate.netxcode.life | High | Low |

Tissue-Specific O-Methylation of Norepinephrine to Normetanephrine

The conversion of norepinephrine to normetanephrine occurs outside of sympathetic neurons in a process known as extraneuronal metabolism. researchgate.netnih.gov Research indicates that only a fraction of total normetanephrine production originates from the metabolism of norepinephrine circulating in the bloodstream. nih.gov A significant portion is derived from norepinephrine that is metabolized as it transits from its release sites to the general circulation. nih.govsigmaaldrich.com

The liver plays a paramount role in the extraneuronal clearance and metabolism of circulating catecholamines. nih.govresearchgate.net It is the single largest contributor to the removal of circulating norepinephrine and the production of normetanephrine from this circulating pool. nih.gov Studies in humans have shown that the liver is responsible for approximately 54% of the normetanephrine produced from circulating norepinephrine. nih.gov

Besides the liver, other tissues with significant COMT activity, such as smooth muscle cells, also contribute to the O-methylation of norepinephrine. researchgate.net However, a substantial amount of normetanephrine is produced within the adrenal glands themselves, where the high concentration of catecholamines and the presence of MB-COMT in chromaffin cells create an efficient metabolic environment. nih.gov In fact, the adrenal glands are the largest single source of plasma normetanephrine, contributing about 23% of the total. nih.gov This intra-adrenal metabolism explains why plasma free metanephrines (normetanephrine and metanephrine) are highly sensitive biomarkers for catecholamine-secreting tumors (pheochromocytomas), as these tumors also contain high levels of COMT. researchgate.netnih.gov

Intraneuronal Metabolism Considerations

The biosynthesis of normetanephrine from its precursor, norepinephrine, is primarily an extraneuronal process. nih.gov Within sympathetic nerves, norepinephrine is stored in vesicles. A portion of this stored norepinephrine can leak into the neuronal cytoplasm. ahajournals.orgresearchgate.net This intraneuronal norepinephrine is primarily metabolized by monoamine oxidase (MAO) before it can exit the neuron, a process that leads to the formation of 3,4-dihydroxyphenylglycol (B133932) (DHPG), not normetanephrine. nih.govnih.gov Therefore, plasma DHPG levels are considered a reliable index of intraneuronal norepinephrine turnover and sympathetic nerve activity. nih.govnih.gov The formation of normetanephrine occurs when norepinephrine is released from the nerve and acts on target tissues, where it is then metabolized by the extraneuronally located enzyme catechol-O-methyltransferase (COMT). nih.govresearchgate.net

Adrenal Medulla and Chromaffin Tissue Contribution

The adrenal medulla is a significant site for both the synthesis of catecholamines and their metabolism. nih.gov Its chromaffin cells produce and secrete epinephrine and norepinephrine. wikipedia.orgyoutube.com Crucially, these cells also contain the enzyme catechol-O-methyltransferase (COMT), which facilitates the conversion of norepinephrine to normetanephrine. researchgate.net This means that a substantial amount of normetanephrine is produced within the adrenal medulla itself and then secreted into the bloodstream. researchgate.netnih.gov The adrenal glands are the largest single source of plasma normetanephrine, contributing to approximately 23-35% of the total circulating amount. nih.govnih.gov This intra-adrenal metabolism is a key reason why plasma-free metanephrines (normetanephrine and metanephrine) are sensitive markers for tumors originating from chromaffin cells, such as pheochromocytoma. testcatalog.orgoup.com

Deamination Pathway: Role of Monoamine Oxidase (MAO)

Once formed, normetanephrine undergoes further degradation, primarily through deamination catalyzed by monoamine oxidase (MAO). nih.govdrugbank.com This enzymatic reaction is a critical step in the inactivation and eventual elimination of normetanephrine. The action of MAO on normetanephrine results in the formation of an unstable aldehyde intermediate, 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL). nih.gov This intermediate is then rapidly converted to other metabolites. Down-regulation of MAO activity, particularly MAO-A, can lead to an accumulation of normetanephrine, as less of the compound is broken down. oup.comresearchgate.net

MAO-A and MAO-B Specificity in Normetanephrine Degradation

The enzyme monoamine oxidase exists in two main isoforms, MAO-A and MAO-B. Studies using specific inhibitors have shown that both isoforms are capable of deaminating normetanephrine. nih.gov However, research indicates a preferential role for MAO-A in this process. Inhibition of MAO-A significantly blocks the deamination of normetanephrine, while MAO-B inhibition has a lesser effect. nih.govdrugbank.com This suggests that in most tissues, MAO-A is the primary enzyme responsible for the degradation of normetanephrine. drugbank.com In pheochromocytoma, a notable down-regulation of MAO-A is observed, which contributes to the characteristically high levels of normetanephrine seen in this condition by reducing its degradation. oup.comresearchgate.net

Formation of 3,4-Dihydroxyphenylglycol (DHPG) from Norepinephrine

As previously mentioned, the primary metabolic pathway for norepinephrine within sympathetic neurons involves deamination by MAO. nih.govnih.gov This process begins with MAO converting norepinephrine into 3,4-dihydroxy phenyl glycolaldehyde (B1209225) (DOPEGAL). nih.gov This aldehyde intermediate is then acted upon by aldehyde reductase, which converts it to 3,4-dihydroxyphenylglycol (DHPG). nih.gov DHPG is the main neuronal metabolite of norepinephrine and its levels in plasma are a key indicator of sympathetic neuronal activity. researchgate.netnih.gov

Subsequent Metabolism of DHPG to Methoxyhydroxyphenylglycol (MHPG)

After DHPG is formed within neurons and diffuses into extraneuronal spaces and the circulation, it is further metabolized by the enzyme catechol-O-methyltransferase (COMT). researchgate.net COMT catalyzes the O-methylation of DHPG, converting it into 3-methoxy-4-hydroxyphenylglycol (MHPG), also known as vanylglycol. researchgate.netnih.gov MHPG can also be formed by the deamination of normetanephrine. researchgate.net The final major end product of both the normetanephrine and DHPG pathways is vanillylmandelic acid (VMA), which is formed in the liver. researchgate.netdroracle.ai

| Enzyme | Action | Location | Substrate | Product |

| Catechol-O-methyltransferase (COMT) | O-methylation | Extraneuronal | Norepinephrine | Normetanephrine |

| Monoamine Oxidase (MAO-A) | Deamination | Intraneuronal & Extraneuronal | Normetanephrine | 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) |

| Monoamine Oxidase (MAO) | Deamination | Intraneuronal | Norepinephrine | 3,4-dihydroxy phenyl glycolaldehyde (DOPEGAL) |

| Aldehyde Reductase (AR) | Reduction | Intraneuronal | DOPEGAL | 3,4-Dihydroxyphenylglycol (DHPG) |

| Catechol-O-methyltransferase (COMT) | O-methylation | Extraneuronal | DHPG | 3-methoxy-4-hydroxyphenylglycol (MHPG) |

Conjugation Pathways: Sulfate (B86663) and Glucuronide Formation

Sulfation of Normetanephrine and its Metabolites (e.g., MHPG-SO4)

Sulfation is a major metabolic pathway for normetanephrine and its downstream metabolites. nih.gov This process, known as sulfoconjugation, involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the substrate. nih.govoup.com The primary enzyme responsible for the sulfation of catecholamines, including normetanephrine, is sulfotransferase 1A3 (SULT1A3). researchgate.netnih.gov This reaction increases the water solubility of the compounds, facilitating their excretion.

In human circulation, a substantial portion of catecholamine metabolites exists in their sulfated form. nih.gov For instance, studies have shown that approximately 80% of total norepinephrine and more than 98% of dopamine are present as sulfate conjugates in the bloodstream. nih.gov

Normetanephrine can also be metabolized by monoamine oxidase (MAO) to form 3-methoxy-4-hydroxyphenylglycol (MHPG). researchgate.netnih.gov This metabolite, MHPG, is also a substrate for sulfation, leading to the formation of 3-methoxy-4-hydroxyphenylglycol sulfate (MHPG-SO4). nih.govnih.gov MHPG-SO4 is recognized as a major metabolite of norepinephrine found in serum and urine. hmdb.ca In human urine, MHPG-SO4 can account for a significant percentage of the total MHPG excreted. hmdb.ca The separate measurement of sulfated and glucuronidated conjugates of MHPG has been proposed as a method to distinguish between central and peripheral norepinephrine metabolism, with the urinary MHPG sulfate fraction thought to better represent central nervous system activity. nih.gov

Tissue Distribution of Sulfotransferase Activity

The enzymes responsible for sulfation, sulfotransferases (SULTs), are widely distributed throughout the body, with distinct expression patterns for different isoforms. researchgate.netxenotech.com The specific enzyme for catecholamine metabolism, SULT1A3, is found predominantly in humans and some primates. nih.gov

In adult humans, SULT1A3 expression is notably low in the liver but is highly expressed in the upper gastrointestinal tract. semanticscholar.org Significant expression is also observed in other tissues, including the brain, lungs, and platelets. semanticscholar.orgnih.gov Within the brain, SULT1A3 activity varies by region; it is most highly expressed in the superior temporal gyrus, hippocampus, and temporal lobe and is found in both neurons and glial cells. nih.gov Another isoform, SULT1A1, which primarily metabolizes small phenols but can also act on neurotransmitters, is most highly expressed in the cerebellum and occipital lobe. nih.govresearchgate.net

In mice, SULT isoforms also exhibit organ-specific distribution. For example, Sult1a1 expression is highest in the large intestine, Sult1b1 and Sult2b1 in the small intestine, Sult1d1 in the kidney, and Sult4a1 in the brain. researchgate.netnih.gov The distribution of PAPS synthase (PAPSs), the enzyme that synthesizes the essential co-substrate PAPS, also varies, with different isoforms being localized to different cellular compartments and tissues. oup.com

| Isoform | Species | Primary Tissue/Region of High Expression | Reference |

|---|---|---|---|

| SULT1A3 | Human | Upper Gastrointestinal Tract, Brain (Superior Temporal Gyrus, Hippocampus), Lungs, Platelets | semanticscholar.orgnih.gov |

| SULT1A1 | Human | Brain (Cerebellum, Occipital Lobe), Liver, Gastrointestinal Tract | nih.gov |

| Sult1a1 | Mouse | Large Intestine, Liver, Kidney, Heart | researchgate.netnih.gov |

| Sult1b1 | Mouse | Small Intestine | researchgate.netnih.gov |

| Sult1d1 | Mouse | Kidney | researchgate.netnih.gov |

| Sult4a1 | Mouse | Brain | researchgate.netnih.gov |

Comparative Biochemical Pathways Across Species

Significant variations exist in the metabolic pathways of normetanephrine and other catecholamine metabolites across different species. Humans are notable for producing large quantities of catecholamine sulfates, a process largely attributed to the SULT1A3 enzyme, for which an equivalent has not been identified in many other species. nih.govresearchgate.net

In contrast to the prominence of sulfation in humans, horses primarily utilize glucuronidation for the conjugation of catecholamine metabolites. nih.gov In equines, normetanephrine is mostly glucuroconjugated rather than sulfoconjugated, representing a major difference in metabolic handling compared to humans. nih.gov

Studies in rats have detailed the roles of both COMT and MAO in norepinephrine metabolism. drugbank.com In these animals, the administration of MAO inhibitors leads to a significant increase in plasma normetanephrine levels, highlighting the importance of deamination in its clearance. drugbank.com In the mouse brain, the normetanephrine metabolite MHPG is found predominantly in its sulfated form, MHPG-SO4, suggesting that sulfation is a key pathway in the central nervous system of this species as well. scispace.com

| Species | Primary Conjugation Pathway | Key Findings | Reference |

|---|---|---|---|

| Human | Sulfation | High production of catecholamine sulfates via SULT1A3. | nih.govresearchgate.net |

| Horse | Glucuronidation | Normetanephrine and other metabolites are primarily glucuroconjugated. | nih.gov |

| Rat | Sulfation / Deamination | Metabolism involves both COMT and MAO; MAO inhibition increases plasma normetanephrine. | drugbank.com |

| Mouse | Sulfation (in brain) | The metabolite MHPG exists mainly as the sulfate conjugate in the brain. | scispace.com |

Interplay of Metabolic Enzymes and Pathway Flux

The metabolic fate of normetanephrine is determined by the interplay and relative activities of several key enzymes, primarily Catechol-O-methyltransferase (COMT), Monoamine oxidase (MAO), and Sulfotransferases (SULTs). drugbank.comresearchgate.netmydna.life The balance between these enzymatic pathways dictates the flux of metabolites and the ultimate profile of excreted products.

The metabolic cascade begins with the conversion of norepinephrine to normetanephrine by COMT. wikipedia.org From there, normetanephrine faces two competing pathways: deamination by MAO (specifically MAO-A) or sulfoconjugation by SULT1A3. drugbank.comresearchgate.net Deamination by MAO leads to the formation of 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL), which is subsequently converted to MHPG. nih.gov

The activities of these enzymes are compartmentalized. MAO is located within neuronal cytoplasm, where it can degrade catecholamines that leak from storage vesicles. nih.gov In contrast, COMT is not found within sympathetic neurons, meaning O-methylation occurs in extraneuronal tissues. nih.gov

The flux through these pathways is highly interactive. For example, inhibition of MAO in rats blocks the deamination of both norepinephrine and normetanephrine. drugbank.com This not only reroutes norepinephrine toward the COMT pathway, increasing normetanephrine production, but also decreases the clearance of normetanephrine itself, leading to a significant rise in its plasma concentration. drugbank.com This demonstrates that the activity of one enzyme directly influences substrate availability for another. This interplay is also evident in certain pathological conditions; for example, in pheochromocytoma, a down-regulation of MAO-A expression is often observed. sonar.ch This reduction in MAO activity results in lower deamination of catecholamines, making a larger substrate pool available for COMT and contributing to the characteristically high levels of normetanephrine and other metanephrines produced by these tumors. sonar.ch

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Catechol-O-methyltransferase | COMT | Catalyzes the O-methylation of norepinephrine to form normetanephrine. | wikipedia.orglabcorp.com |

| Monoamine oxidase | MAO | Catalyzes the deamination of normetanephrine to form 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL). | drugbank.comnih.gov |

| Sulfotransferase 1A3 | SULT1A3 | Catalyzes the sulfoconjugation of normetanephrine and its metabolites (e.g., MHPG). | researchgate.netnih.gov |

| PAPS Synthase | PAPSS | Synthesizes the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). | oup.com |

Enzymatic Regulation and Kinetics in Normetanephrine Metabolism

Catechol-O-Methyltransferase (COMT) Kinetic Studies

COMT is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group of a catechol substrate, including norepinephrine (B1679862). nih.govcreative-enzymes.com This process is the primary pathway for the formation of normetanephrine from its precursor, norepinephrine. creative-enzymes.com The enzyme exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which exhibit different kinetic properties. nih.gov

COMT demonstrates broad substrate specificity for various endogenous and xenobiotic catechol compounds. nih.govdrugbank.com Its primary endogenous substrates include catecholamine neurotransmitters such as dopamine (B1211576), epinephrine (B1671497), and, most importantly for normetanephrine formation, norepinephrine. nih.govcreative-enzymes.com

Kinetic studies have quantified the affinity of the different COMT isoforms for norepinephrine. The Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity of the enzyme reaction, is a key indicator of this affinity. Research on human erythrocyte COMT has shown that the membrane-bound form (MB-COMT) has a significantly higher affinity for norepinephrine (a lower Km value) than the soluble form (S-COMT). nih.gov

| COMT Isoform | Km Value (μmol/L) | Source |

|---|---|---|

| Soluble (S-COMT) | 91.3 (± 14.1) | nih.gov |

| Membrane-Bound (MB-COMT) | 11.7 (± 1.1) | nih.gov |

The activity of COMT can be modulated by various factors and has been a subject of extensive research, often using specific inhibitors. COMT inhibitors are crucial tools for studying the role of this enzyme in neurotransmitter regulation. clarityxdna.com Tolcapone (B1682975) is a notable selective, brain-penetrant COMT inhibitor used in research models to investigate the functional consequences of reduced COMT activity. nih.gov

In a rat model, the administration of tolcapone was found to specifically improve performance in cognitive tasks that are dependent on the prefrontal cortex. nih.gov Furthermore, while the inhibitor did not affect basal catecholamine levels, it significantly potentiated the increase in extracellular dopamine under certain stimulated conditions, while the increase in norepinephrine was not similarly enhanced. nih.gov In mouse models, the effects of COMT inhibition have been shown to be genotype-dependent. nih.gov For instance, the cognitive performance of wild-type mice was improved after tolcapone administration, whereas mice with a genetic variant leading to reduced COMT activity showed no such improvement. nih.gov These findings demonstrate the importance of genetic factors when examining the therapeutic potential and effects of COMT inhibitors. nih.govukri.org

Monoamine Oxidase (MAO) Kinetic Studies

Following its formation by COMT, normetanephrine can be further metabolized. Monoamine Oxidase (MAO) is another key enzyme family involved in the degradation of catecholamines and their metabolites. nih.gov MAO exists in two main isoforms, MAO-A and MAO-B, which are encoded by different genes and exhibit different substrate specificities and inhibitor sensitivities. criver.com

In the context of normetanephrine's precursor, norepinephrine, MAO-A is considered the principal metabolizing enzyme. Research in pheochromocytoma, a type of neuroendocrine tumor, has shown that a down-regulation of MAO-A expression leads to increased substrate availability for COMT. oup.com This shift in metabolic pathways contributes to the high concentrations of metanephrines (the O-methylated metabolites of catecholamines, including normetanephrine) that are characteristic of these tumors. oup.com This indicates a competitive relationship between MAO-A and COMT for the same catecholamine precursors.

Inhibition of MAO activity leads to a decrease in the degradation of monoamines, thereby increasing their availability. The use of MAO inhibitors (MAOIs) can significantly alter the metabolic profile of catecholamines, resulting in elevated levels of their O-methylated metabolites. nih.gov

A clinical case study illustrated this effect, where a patient being treated with an MAO inhibitor showed elevated plasma and urine levels of both normetanephrine and metanephrine (B195012). nih.gov This elevation was initially suggestive of a pheochromocytoma, but after surgical removal of an adrenal mass that was found to be of cortical origin, the elevated metanephrine levels were attributed to the effects of the MAO inhibitor. nih.gov By blocking the oxidative deamination pathway, the MAOI effectively shunts catecholamine metabolism towards the COMT pathway, leading to an increased production and accumulation of normetanephrine.

Regulation of Enzyme Expression and Activity

The activities of COMT and MAO are not static; they are regulated by genetic factors, hormonal influences, and other cellular signals. Polymorphisms in the genes encoding these enzymes are a major source of variation in their activity levels among individuals. nih.gov

For the COMT gene, a well-studied single nucleotide polymorphism (SNP) known as Val158Met results in a significant difference in enzyme activity. researchgate.net The Val allele is associated with higher COMT activity, leading to faster breakdown of catecholamines, while the Met allele corresponds to lower enzyme activity. clarityxdna.comresearchgate.net Hormonal factors also play a role; for example, estrogens have been found to downregulate COMT gene transcription, leading to lower enzymatic activity in women compared to men. nih.gov

Genetic Polymorphisms Affecting Metabolic Enzyme Function

Genetic variations in the enzymes responsible for normetanephrine metabolism, primarily Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO), can significantly influence their catalytic activity. These polymorphisms are a key determinant of inter-individual differences in catecholamine metabolism.

The COMT gene contains a well-studied single nucleotide polymorphism (SNP) that results in a valine to methionine substitution at codon 158 (Val158Met; rs4680). mdpi.comwikipedia.org This amino acid change impacts the thermostability and, consequently, the enzymatic activity of COMT. mdpi.com The Val allele is associated with a higher enzymatic activity, leading to a more rapid degradation of catecholamines. nih.gov Conversely, the Met allele results in a less active enzyme due to its increased thermolability. mdpi.com This leads to slower metabolism of its substrates, including normetanephrine. nih.gov The enzymatic activity of the Val variant can be up to four times higher than that of the Met variant in vitro. wikipedia.org However, in vivo, the Met variant is overexpressed, resulting in a more modest 40% decrease in functional enzyme activity. wikipedia.org

Monoamine oxidase A (MAO-A), another key enzyme in normetanephrine breakdown, is also subject to genetic variation that affects its expression and activity. selfhacked.com A notable polymorphism in the promoter region of the MAOA gene is a variable number of tandem repeats (VNTR). nih.gov This polymorphism consists of different numbers of a 30-base pair repeat sequence, with common alleles having 2, 3, 3.5, 4, or 5 copies (designated as 2R, 3R, 3.5R, 4R, and 5R). nih.gov These variations influence the transcriptional efficiency of the gene. researchgate.net Alleles with 3.5 or 4 repeats are generally considered high-activity variants, while those with 2 or 3 repeats are low-activity variants, leading to reduced MAO-A expression and consequently slower metabolism of its substrates. nih.gov Another functional polymorphism in the MAO-A gene is a T to G substitution at nucleotide 941 (T941G, rs6323), which has also been shown to alter enzyme activity. nih.gov

| Enzyme | Polymorphism | Allelic Variants | Effect on Enzyme Activity |

|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | Val158Met (rs4680) | Val (G allele) | High activity |

| Met (A allele) | Low activity nih.gov | ||

| Monoamine Oxidase A (MAO-A) | Promoter VNTR | 3.5R, 4R | High transcriptional activity |

| 2R, 3R | Low transcriptional activity nih.gov | ||

| T941G (rs6323) | T (ancestor allele) | Higher activity | |

| G (polymorphic allele) | Altered (lower) activity nih.gov |

Hormonal and Neurotransmitter Modulation of Enzyme Activity

The activity of enzymes that metabolize normetanephrine is not static and can be modulated by various endogenous factors, including hormones and neurotransmitters. This provides a mechanism for the dynamic regulation of catecholamine levels in response to physiological changes.

Hormonal regulation plays a significant role in the activity of both COMT and MAO. Estrogen, for instance, has been shown to down-regulate the expression of COMT. nih.govsemanticscholar.org Studies have demonstrated that 17-beta-estradiol can decrease COMT mRNA levels in a time- and dose-dependent manner through an estrogen receptor-dependent mechanism. semanticscholar.org This inhibitory effect of estrogen on COMT gene transcription may contribute to gender-specific differences in catecholamine metabolism. researchgate.net Conversely, the male sex hormone testosterone (B1683101) has been found to increase the genetic expression of both COMT and MAO enzymes, leading to lower levels of catecholamines. beyondmthfr.com

Glucocorticoids, hormones involved in the stress response, also influence the expression of enzymes in the catecholamine pathway. nih.gov Glucocorticoid treatment has been shown to result in elevated MAO-A protein expression. nih.gov This suggests that during periods of stress, the capacity to break down monoamines may be increased.

The interplay between neurotransmitters and the enzymes that degrade them is complex. MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine. clinpgx.orgwikipedia.org An increase in the levels of these neurotransmitters can, in turn, influence the regulatory systems of the enzymes. For example, in knockout mice lacking MAO-A, the resulting enhancement of extracellular serotonin levels leads to a down-regulation of the serotonin transporter and a desensitization of 5-HT1A autoreceptors. nih.gov While this demonstrates an adaptive response to chronically elevated neurotransmitter levels due to enzyme deficiency, it highlights the intricate feedback loops that exist. The direct modulatory effect of acute changes in neurotransmitter concentrations on the kinetic properties of COMT and MAO is an area of ongoing investigation.

| Enzyme | Modulator | Effect on Enzyme | Mechanism |

|---|---|---|---|

| COMT | Estrogen (17-beta-estradiol) | Decreased expression/activity nih.govsemanticscholar.org | Down-regulation of gene transcription semanticscholar.org |

| COMT | Testosterone | Increased expression beyondmthfr.com | Increased gene expression |

| MAO-A | Testosterone | Increased expression beyondmthfr.com | Increased gene expression |

| MAO-A | Glucocorticoids | Increased expression nih.gov | Upregulation of gene expression |

| MAO-A | Serotonin (chronic elevation) | Indirect regulatory effects (e.g., on transporters and autoreceptors) nih.gov | Adaptive response to altered neurotransmitter levels |

Transport Mechanisms of Normetanephrine

Extraneuronal Monoamine Transporters (EMT/Uptake 2)

The extraneuronal monoamine transporter (EMT), also known as Uptake 2, is a low-affinity, high-capacity transport system responsible for the clearance of catecholamines from the extracellular space in non-neuronal tissues. This system is particularly important in tissues like the heart, liver, and kidneys.

A key player in the EMT system is the Organic Cation Transporter 3 (OCT3), encoded by the SLC22A3 gene. OCT3 is a polyspecific transporter that handles a wide range of endogenous and exogenous organic cations, including normetanephrine. Research has demonstrated that OCT3 is a primary transporter responsible for the uptake of normetanephrine into extraneuronal cells.

Studies utilizing cell lines expressing OCT3 have confirmed its role in normetanephrine transport. The transporter's broad substrate specificity allows it to clear not only normetanephrine but also other monoamines like norepinephrine (B1679862), epinephrine (B1671497), dopamine (B1211576), and serotonin (B10506) from the extracellular fluid.

Normetanephrine itself can act as an inhibitor of OCT3, competing with other substrates for transport. This competitive inhibition can have significant implications for neurotransmitter dynamics. By competing for OCT3, elevated levels of normetanephrine can reduce the clearance of other monoamines, potentially leading to their accumulation in the extracellular space and altered signaling.

Several compounds are known to inhibit OCT3-mediated transport. These inhibitors can be valuable tools for studying the function of this transporter and may have therapeutic potential.

Table 1: Inhibitors of Organic Cation Transporter 3 (OCT3)

| Inhibitor | IC50 Value (µM) | Notes |

|---|---|---|

| Decynium-22 | ~0.1 | A potent, non-selective inhibitor of OCTs. |

| Corticosterone | ~1 | A steroid hormone that can modulate OCT3 activity. |

| Quinidine | ~10 | An antiarrhythmic drug that also inhibits OCT3. |

Neuronal Norepinephrine Transporter (NET/Uptake 1) and its Relationship

The Neuronal Norepinephrine Transporter (NET), also known as Uptake 1 and encoded by the SLC6A2 gene, is a high-affinity, low-capacity transporter located on the presynaptic membrane of noradrenergic neurons. Its primary function is the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.

While NET has a very high affinity for norepinephrine, its affinity for normetanephrine is significantly lower. Normetanephrine is generally considered to be a poor substrate for NET. This difference in affinity is crucial for the differential clearance of norepinephrine and its metabolite. The primary clearance mechanism for norepinephrine in the synapse is NET-mediated reuptake, whereas normetanephrine is predominantly cleared by extraneuronal transporters like OCT3. This segregation of clearance pathways allows for precise regulation of noradrenergic signaling.

Table 2: Substrate Affinity of Neuronal Norepinephrine Transporter (NET)

| Substrate | Affinity (Ki/Km) | Notes |

|---|---|---|

| Norepinephrine | High (in the nanomolar range) | Primary endogenous substrate. |

| Normetanephrine | Low (in the micromolar range) | Poor substrate compared to norepinephrine. |

| Dopamine | Moderate | Can also be transported by NET, especially in regions with low dopamine transporter expression. |

Vesicular Monoamine Transporters (VMATs) in Catecholamine Dynamics

Vesicular Monoamine Transporters (VMATs) are responsible for packaging monoamines, including catecholamines, from the cytoplasm into synaptic vesicles for storage and subsequent release. There are two main isoforms, VMAT1 and VMAT2, encoded by the SLC18A1 and SLC18A2 genes, respectively.

VMATs are crucial for maintaining a readily releasable pool of neurotransmitters. The transport process is driven by a proton gradient across the vesicular membrane. While VMATs are known to transport norepinephrine, their direct interaction with and transport of normetanephrine is not well-characterized. It is generally understood that the primary substrates for VMATs are the parent catecholamines (dopamine, norepinephrine, and epinephrine) rather than their metabolites. The conversion of norepinephrine to normetanephrine by the enzyme catechol-O-methyltransferase (COMT) typically occurs after its release from the neuron and reuptake into either the presynaptic neuron or extraneuronal cells. Therefore, normetanephrine is not expected to be a significant substrate for VMATs under normal physiological conditions.

Advanced Analytical Methodologies for Normetanephrine Quantification in Research

Chromatographic Techniques and Advancements

Chromatographic techniques are the cornerstone of normetanephrine analysis, offering high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been a staple, while the advent of mass spectrometry has revolutionized the field, leading to the development of highly specific and sensitive methods.

For many years, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) was the gold standard for the quantification of catecholamines and their metabolites, including normetanephrine. This technique separates compounds based on their interaction with a stationary phase, and the electrochemical detector measures the current generated by the oxidation or reduction of the analyte at a specific potential. jasco-global.com

The sensitivity of HPLC-ECD for catecholamines can be up to 100 times higher than that of UV detection. researchgate.net The method is known for its simplicity and relatively low maintenance, making it a cost-effective option. shimadzu.co.kr However, HPLC-ECD can be labor-intensive, often requiring extensive sample preparation to remove interfering substances that might co-elute with normetanephrine and affect the accuracy of the results. nih.govnih.gov

A typical HPLC-ECD method for urinary normetanephrine involves hydrolysis to free the conjugated forms, followed by separation from other urinary constituents using ion-exchange chromatography. jasco-global.com The separation is commonly achieved on a reversed-phase C18 column. jasco-global.com

Table 1: Performance Characteristics of a Representative HPLC-ECD Method for Normetanephrine

| Parameter | Value |

|---|---|

| Linearity Range | 5–80 ng/ml |

| Sensitivity | < 5.0 ng/ml |

| Total Elution Time | 15 minutes |

| Detector Potential | +0.55V |

Data sourced from a study on urinary normetanephrine quantification. e-century.us

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-High Pressure Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS), have become the preferred methods for normetanephrine quantification in many research laboratories. nih.gov These techniques offer superior sensitivity, specificity, and speed compared to conventional methods. researchgate.netpreprints.org The use of tandem mass spectrometry significantly reduces interferences from the sample matrix, leading to more reliable and accurate results. restek.com

LC-MS/MS methods are characterized by their high throughput, with the ability to analyze a large number of samples in a short period. waters.com The enhanced specificity of LC-MS/MS also allows for simpler sample preparation protocols compared to HPLC-ECD. researchgate.net

The development and validation of an LC-MS/MS method for normetanephrine quantification follow stringent guidelines to ensure its reliability and accuracy. Validation protocols typically assess linearity, precision, accuracy, the lower limit of quantification (LLOQ), extraction recovery, and matrix effects. nih.gov For instance, a validated LC-MS/MS method for plasma normetanephrine demonstrated excellent linearity over a concentration range of 0.08-100.0 nmol/L, with assay imprecision between 1.86-7.50%. nih.govresearchgate.net Another study reported accuracies for normetanephrine between 95.7–98.1 %. researchgate.net

Table 2: Validation Parameters for a UHPLC-MS/MS Method for Plasma Normetanephrine

| Parameter | Normetanephrine |

|---|---|

| Linearity Range | 0.14–26.43 nmol/L |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy | 95.7–98.1 % |

| Lower Limit of Quantification (LLOQ) | 0.11 nmol/L |

Data from a study validating an LC-MS/MS method for plasma-free metanephrines. researchgate.net

Due to the low concentrations of normetanephrine in biological fluids and the complexity of the matrix, a sample preparation step is essential to purify and concentrate the analyte before analysis. researchgate.netpreprints.org Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.netpreprints.org Weak cation-exchange (WCX) SPE is particularly effective for extracting normetanephrine due to its chemical properties. researchgate.netpreprints.org Automated SPE systems have been developed to reduce operator involvement and increase sample throughput.

The SPE process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified normetanephrine. researchgate.net The choice of SPE sorbent and elution solvent is critical for achieving high recovery and minimizing matrix effects. researchgate.net For instance, the mean SPE efficiency for normetanephrine using an Oasis WCX µElution plate was reported to be 95%.

Achieving optimal chromatographic separation is crucial for resolving normetanephrine from other endogenous compounds and potential interferences. This is accomplished by carefully selecting the analytical column chemistry and the mobile phase composition. Reversed-phase chromatography using C18 columns is a common approach. However, due to the polar nature of normetanephrine, hydrophilic interaction liquid chromatography (HILIC) has also been successfully employed. restek.com

The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. preprints.org Gradient elution, where the mobile phase composition is changed during the run, is often used to achieve better separation and shorter analysis times.

Table 3: Example Chromatographic Conditions for Normetanephrine Analysis

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH Amide |

| Mobile Phase A | 20 mM ammonium formate in 0.1% formic acid |

| Mobile Phase B | 100% methanol |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 60 °C |

Conditions from a validated LC-MS/MS method. preprints.org

Tandem mass spectrometry is operated in various modes for the detection of normetanephrine, with Multiple Reaction Monitoring (MRM) being the most common for quantification. nih.govresearchgate.net In MRM, the first quadrupole (Q1) is set to isolate the precursor ion of normetanephrine (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for a specific product ion. This highly specific detection method significantly enhances the signal-to-noise ratio and reduces interferences.

The selection of precursor and product ion transitions is a critical step in method development. For normetanephrine, a common transition is m/z 166.1 → 134.1. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as d3-normetanephrine, is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Table 4: Representative MRM Transitions for Normetanephrine and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Normetanephrine | 166.1 | 134.1 |

| d3-Normetanephrine | 169.0 | 137.1 |

Data sourced from a study on plasma metanephrines. researchgate.net

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Pressure Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope dilution mass spectrometry (ID-MS) stands as a gold standard for the highly accurate quantification of normetanephrine. This technique combines the high selectivity of chromatography with the high specificity of mass spectrometry, further enhanced by the use of isotopically labeled internal standards. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for this application. springernature.comresearchgate.net

The core principle of isotope dilution involves adding a known amount of a stable isotope-labeled version of normetanephrine (e.g., d3-normetanephrine) to the sample at the beginning of the analytical process. nih.gov This internal standard is chemically identical to the endogenous normetanephrine but has a different mass due to the presence of heavier isotopes. As the sample is processed, any loss of analyte will be accompanied by a proportional loss of the internal standard.

During LC-MS/MS analysis, the chromatographic step separates normetanephrine and its labeled internal standard from other sample components. researchgate.net The mass spectrometer then detects and quantifies both the native and the labeled normetanephrine based on their specific mass-to-charge ratios. researchgate.net The ratio of the signal from the endogenous analyte to that of the internal standard is used to calculate the concentration of normetanephrine in the original sample. This method effectively corrects for variations in sample extraction, derivatization, and ionization efficiency, leading to exceptional accuracy and precision. nih.govscielo.br

Recent advancements in LC-MS/MS technology, including the use of ultra-performance liquid chromatography (UPLC), have enabled even faster and more sensitive analyses. msu.edu These methods often involve a simple sample preparation step, such as solid-phase extraction (SPE), to purify and concentrate the analytes before injection into the LC-MS/MS system. researchgate.netpreprints.org The high specificity of tandem mass spectrometry minimizes the risk of interference from other compounds in the sample matrix. springernature.com

| Parameter | Value |

|---|---|

| Linearity Range | 50-10000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 30 pg/mL |

| Intra-day Precision (%CV) | 0.4 - 6.9% |

| Inter-day Precision (%CV) | 0.9 - 6.6% |

Immunoassay-Based Methodologies in Research Contexts

Immunoassays offer an alternative to chromatographic methods for the quantification of normetanephrine in research. These methods are based on the principle of antigen-antibody binding and are often available in user-friendly kit formats.

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay used for normetanephrine quantification. novusbio.comibl-international.com In a competitive ELISA format, normetanephrine in the sample competes with a labeled normetanephrine (usually enzyme-conjugated) for a limited number of binding sites on an antibody coated onto a microtiter plate. eaglebio.com After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme on the bound labeled normetanephrine converts the substrate into a colored product, and the intensity of the color is inversely proportional to the concentration of normetanephrine in the sample. eaglebio.com

ELISA kits are commercially available for the measurement of free normetanephrine in both plasma and urine. novusbio.comimmusmol.combiocompare.com They generally offer a simpler and less expensive alternative to chromatographic methods and can be automated for high-throughput analysis. eaglebio.commtenergie.com

Radioimmunoassays (RIAs) are another type of immunoassay that has been used for normetanephrine measurement. nih.govibl-international.com Similar to ELISA, RIA is a competitive binding assay. However, instead of an enzyme, a radioisotope (commonly iodine-125) is used to label the normetanephrine. nih.gov The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled normetanephrine in the sample. While RIAs can be highly sensitive and specific, the use of radioactive materials requires specialized laboratory facilities and handling procedures, which has led to a decline in their use in favor of non-radioactive methods like ELISA. oup.com

The choice between immunoassays and chromatographic methods for normetanephrine quantification in research depends on various factors, including the required level of accuracy, specificity, sample throughput, and available resources.

Chromatographic methods, particularly LC-MS/MS, are generally considered the reference standard due to their superior specificity and accuracy. researchgate.netoup.comnih.govresearchgate.net The high specificity of MS/MS minimizes the risk of cross-reactivity with other structurally similar compounds, which can be a concern with immunoassays. nih.gov Studies comparing ELISA methods with isotope dilution mass spectrometry have shown that while there can be good correlation, immunoassays may exhibit biases. For instance, one study found that an enzyme immunoassay underestimated plasma normetanephrine levels compared to LC-MS/MS. nih.gov

However, immunoassays offer advantages in terms of ease of use, lower instrument cost, and higher sample throughput, making them suitable for large-scale screening studies where high precision is not the primary requirement. mtenergie.comnih.gov The performance of commercially available ELISA kits can vary, and it is crucial to validate their performance against a reference method like LC-MS/MS. nih.govresearchgate.net

| Parameter | Isotope Dilution LC-MS/MS | ELISA | RIA |

|---|---|---|---|

| Specificity | Very High | Moderate to High | High |

| Accuracy | Very High | Moderate | Moderate to High |

| Sensitivity | Very High | High | Very High |

| Throughput | Moderate | High | Moderate |

| Cost per Sample | High | Low | Moderate |

| Technical Expertise | High | Low | Moderate (requires radiation safety) |

Interferences and Methodological Challenges in Normetanephrine Analysis

Accurate measurement of normetanephrine can be compromised by various interferences and methodological challenges, regardless of the analytical technique employed.

A significant challenge in normetanephrine analysis is interference from both endogenous and exogenous compounds, particularly drug metabolites. nih.gov Certain medications can interfere with the analytical methods or physiologically alter the levels of normetanephrine.

For chromatographic methods, while MS/MS detection is highly specific, co-eluting isobaric compounds (compounds with the same mass) can potentially interfere with the measurement. nih.gov Examples of drugs that have been reported to interfere with normetanephrine measurements include:

Tricyclic antidepressants: These can lead to false-positive results. medscape.comresearchgate.net

Phenoxybenzamine: This can also cause false elevations. medscape.comresearchgate.net

Levodopa (B1675098): Used in the treatment of Parkinson's disease, levodopa can interfere with the measurement of catecholamines and their metabolites. msu.edu

Sympathomimetic agents: Drugs like ephedrine (B3423809) and pseudoephedrine can increase catecholamine production and their metabolites. researchgate.net

Acetaminophen (Paracetamol): Metabolites of this common analgesic can interfere with some HPLC methods with electrochemical detection. researchgate.net

Other medications: A range of other drugs, including beta-blockers, labetalol, amphetamines, and chlorpromazine, have been reported to potentially interfere with normetanephrine testing. medscape.com

Immunoassays are also susceptible to interference, primarily through cross-reactivity. Antibodies used in these assays may bind to compounds with a similar structure to normetanephrine, leading to inaccurate results. It is essential for manufacturers of immunoassay kits to provide detailed information on the cross-reactivity of their assays with various structurally related compounds and common drugs.

To mitigate the impact of interferences, it is crucial to obtain a detailed medication history from research subjects and, if possible, discontinue potentially interfering medications before sample collection. nih.gov Furthermore, the choice of a highly specific analytical method, such as LC-MS/MS, can significantly reduce the risk of analytical interference. msu.edunih.gov

Standardization and Harmonization of Research Measurement Protocols

The ability to compare and pool normetanephrine data from different research studies and laboratories is contingent upon the standardization and harmonization of measurement protocols. Harmonization aims to achieve equivalent results among different measurement procedures, which is crucial for establishing universal reference intervals and for multicenter research collaborations.

Significant efforts have been made to evaluate the state of harmonization for plasma free normetanephrine measurement, particularly for methods based on LC-MS/MS. nih.govoup.com A key study involving 12 laboratories analyzed 125 plasma samples to assess the agreement between different analytical methods. nih.gov The agreement of test results was evaluated using robust statistical methods, including Passing-Bablok regression and Bland-Altman analysis. nih.govoup.com

The findings from this inter-laboratory comparison revealed that the analytical methods for normetanephrine are generally well-harmonized. nih.gov The key results demonstrated:

Strong Correlation: Regression analysis showed strong correlations for normetanephrine measurements between laboratories, with a correlation coefficient (R) of ≥ 0.95. nih.gov

Low Analytical Bias: The mean bias between different LC-MS/MS methods for normetanephrine was exceptionally low at 0.1% (ranging from -18.0% to 9.5%). nih.govoup.com This indicates that, on average, the quantitative results produced by different well-established laboratories are highly comparable.

| Parameter | Metanephrine (B195012) | Normetanephrine | 3-Methoxytyramine |

| Correlation (R) | ≥ 0.95 | ≥ 0.95 | Suboptimal |

| Mean Bias (%) | 1.2% | 0.1% | -32.2% to 64.0% |

| Range of Bias (%) | -11.6% to 16.0% | -18.0% to 9.5% | N/A |

| Disagreement in Interpretation | < 6% | 16% | N/A |

Despite the excellent analytical agreement, the study highlighted a significant challenge in the harmonization of results: the interpretation of the data. There was a 16% disagreement in test interpretation for normetanephrine among the participating laboratories. nih.govoup.com This discrepancy was not due to analytical inaccuracies but rather to the use of suboptimal and method-dependent reference intervals for clinical decision-making. nih.gov

To address this, there is a clear need for improved harmonization of reference intervals. Research indicates that factors such as age and sex can influence normetanephrine concentrations. researchgate.net Studies have established that plasma normetanephrine levels show a positive relationship with age. semanticscholar.org Consequently, the implementation of harmonized, age-specific reference intervals is a critical step toward improving inter-rater agreement and ensuring that research findings can be reliably compared across different populations and study sites. nih.govresearchgate.net The use of proficiency-testing programs is also an important tool for assessing and improving the analytical performance of laboratories over time. nih.gov While analytical methods are well-aligned, the focus for future harmonization efforts must be on standardizing reference intervals and data interpretation to ensure that the results of normetanephrine research are universally applicable and comparable.

Physiological and Pathophysiological Research of Normetanephrine Mechanisms

Role in Catecholamine Homeostasis and Turnover

Contribution to Sympatho-Adrenal Activity Assessment in Research Models

Plasma and urinary normetanephrine levels are valuable biomarkers for assessing sympatho-adrenal activity in various research models. nih.gov Unlike its precursor norepinephrine (B1679862), which is released in bursts and cleared rapidly, normetanephrine has a longer half-life and more stable circulating concentrations. This stability provides a more integrated picture of sympathetic nervous system tone over time.

In exercise physiology research, for instance, plasma free normetanephrine is considered a reliable marker of sympatho-adrenergic activation. nih.gov Studies have shown that endurance exercise leads to a significant increase in its levels, and these levels can even predict athletic performance. nih.gov Similarly, various stressors, such as postural changes (moving from supine to standing) and metabolic stress like insulin-induced hypoglycemia, cause notable increases in plasma normetanephrine, reflecting the degree of sympathetic activation. bibliomed.org

The following table illustrates the response of plasma normetanephrine to different physiological stressors in research settings.

| Stressor | Pre-Stimulation Level (pmol/L) | Post-Stimulation Level (pmol/L) | Percentage Increase |

| Orthostatic Stress (Standing) | - | - | +30% bibliomed.org |

| Cold Exposure | - | - | +19% bibliomed.org |

| Hypoglycemic Stress | - | - | +58% bibliomed.org |

| Low-Complexity Psychological Stress | 593 | 682 | +15% nih.gov |

| High-Complexity Psychological Stress | 696 | 705 | +1.3% nih.gov |

This table compiles data from studies measuring plasma normetanephrine changes in response to various sympatho-excitatory stimuli.

Neuronal vs. Extraneuronal Contributions to Circulating Normetanephrine

Circulating normetanephrine originates from two primary sources: neuronal and extraneuronal metabolism of norepinephrine. The majority of norepinephrine released by sympathetic nerves is cleared through reuptake back into the nerve terminals (neuronal uptake). nih.gov However, a fraction escapes reuptake and is metabolized extraneuronally by the COMT enzyme, primarily in adrenal chromaffin cells and other tissues like the liver, to form normetanephrine. nih.govnih.gov

Research in rat models indicates that while neuronal reuptake accounts for the clearance of the vast majority (around 87%) of released norepinephrine, about 5% is metabolized extraneuronally before it even enters circulation. nih.gov Studies in humans have further clarified the sources of circulating metanephrines. The adrenal gland is a significant source, contributing approximately 23% of the circulating pool of normetanephrine. nih.gov The remaining portion is derived from the extraneuronal metabolism of norepinephrine released from the vast network of sympathetic nerves throughout the body. mdpi.com This dual origin is critical for interpreting normetanephrine levels; while elevated levels consistently point to increased sympathetic activity, the contribution from the adrenal medulla versus peripheral nerves can vary depending on the physiological context. nih.govmdpi.com

Normetanephrine in Neuroendocrine System Regulation

While normetanephrine itself is largely considered an inactive metabolite, its concentration is a direct reflection of the activity within the noradrenergic system, a key component of the broader neuroendocrine system. This system is responsible for regulating mood, arousal, attention, and the body's response to stress. clevelandclinic.orgyoutube.com

Research on its Modulatory Effects on Neurotransmission (e.g., Noradrenergic Signaling)

Norepinephrine acts as a crucial neuromodulator in the central nervous system, influencing the activity of neurons and glial cells to optimize brain performance. nih.gov It is released from neurons originating in the locus coeruleus and acts on various adrenergic receptors to modulate functions like alertness, attention, and memory. clevelandclinic.orgyoutube.comnih.gov The actions of norepinephrine are terminated by its removal from the synaptic cleft, primarily via the norepinephrine transporter. youtube.com

Interactions with Stress Response Pathways at a Mechanistic Level

Normetanephrine levels are intrinsically linked to the body's "fight-or-flight" response, which is orchestrated by the sympathetic nervous system. clevelandclinic.orgnih.gov When the body perceives a threat or stressor, the adrenal glands and sympathetic nerve endings release a surge of catecholamines, including norepinephrine. clevelandclinic.org This triggers a cascade of physiological changes, such as increased heart rate and blood pressure. youtube.com

The subsequent metabolism of this released norepinephrine to normetanephrine means that normetanephrine concentrations rise in response to stress. bibliomed.org Research has demonstrated that both acute psychological and physical stress can elevate normetanephrine levels. nih.govnih.gov For example, a study involving medical students found a significant increase in plasma normetanephrine after a low-complexity medical simulation, which was perceived as a psychological stressor. nih.gov This direct correlation makes normetanephrine a useful quantitative marker for studying the activation of stress pathways at a mechanistic level, allowing researchers to investigate how different types of stressors impact the sympatho-adrenal system.

Mechanistic Contributions in Neuroendocrine Tumorigenesis

One of the most critical roles of normetanephrine in pathophysiology is its utility as a biomarker for certain neuroendocrine tumors, specifically pheochromocytomas and paragangliomas (PPGLs), as well as neuroblastomas. mountsinai.orgnih.govnih.gov These tumors arise from chromaffin cells of the adrenal medulla or extra-adrenal sympathetic ganglia. nih.gov

A key mechanistic feature of these tumors is their ability to produce and metabolize catecholamines. nih.gov Unlike healthy adrenal tissue, which stores catecholamines and releases them intermittently, these tumor cells continuously produce and metabolize catecholamines into metanephrines (metanephrine and normetanephrine) within the tumor cells themselves. researchgate.netnih.gov This metabolism is due to the presence of the COMT enzyme within the tumor cells and is independent of catecholamine release. nih.govnih.gov The metanephrines then diffuse freely from the tumor into the bloodstream. nih.gov

This continuous, release-independent production is why measurements of plasma free normetanephrine and metanephrine (B195012) are the most sensitive tests for diagnosing PPGLs. researchgate.netnih.gov Even if a tumor is not actively secreting large amounts of norepinephrine to cause symptoms like hypertension, it will still be producing normetanephrine, leading to elevated plasma levels. researchgate.net Plasma free normetanephrine shows a remarkably high signal strength in patients with PPGLs, with studies reporting increases more than 12-fold above the reference population. nih.gov

Tumors are often classified by their biochemical phenotype based on the catecholamines and metabolites they predominantly produce. researchgate.net

Noradrenergic phenotype: Characterized by the production of norepinephrine and, consequently, high levels of normetanephrine. researchgate.net

Adrenergic phenotype: Characterized by the production of epinephrine (B1671497) (and its metabolite metanephrine), which requires the enzyme phenylethanolamine-N-methyltransferase (PNMT). nih.govresearchgate.net These tumors often produce norepinephrine as well. nih.gov

Dopaminergic phenotype: A rarer type characterized by the production of dopamine (B1211576) and its metabolite 3-methoxytyramine. researchgate.net

The specific biochemical profile, particularly the level of normetanephrine, can provide clues about the tumor's genetic background and potential for metastasis. nih.govresearchgate.net